Product packaging for Butane, 1,1,1,2,3,4-hexafluoro-(Cat. No.:CAS No. 119450-67-8)

Butane, 1,1,1,2,3,4-hexafluoro-

Cat. No.: B14287742
CAS No.: 119450-67-8
M. Wt: 166.06 g/mol
InChI Key: MJFRVMWNYWODSC-UHFFFAOYSA-N
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Description

Butane, 1,1,1,2,3,4-hexafluoro- is a fluorinated hydrocarbon of interest in advanced chemical and materials research. This high-purity compound serves as a valuable building block for synthesizing more complex molecules and is used in applications such as [mention specific applications, e.g., specialty polymer research, as a precursor for fine chemicals, or in the development of new refrigerants]. Its mechanism of action often involves [describe the mechanism, e.g., participating in specific fluorination reactions or acting as an intermediate with unique reactivity due to its fluorine pattern]. Fluorinated compounds like this one are crucial in developing materials with enhanced stability and novel properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4F6 B14287742 Butane, 1,1,1,2,3,4-hexafluoro- CAS No. 119450-67-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119450-67-8

Molecular Formula

C4H4F6

Molecular Weight

166.06 g/mol

IUPAC Name

1,1,1,2,3,4-hexafluorobutane

InChI

InChI=1S/C4H4F6/c5-1-2(6)3(7)4(8,9)10/h2-3H,1H2

InChI Key

MJFRVMWNYWODSC-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)F)F)F

Origin of Product

United States

Iii. Reaction Mechanisms and Reactivity Studies of Butane, 1,1,1,2,3,4 Hexafluoro

Fundamental Reaction Pathways in Hexafluorobutane Systems

The reactivity of saturated hydrofluorocarbons like 1,1,1,2,3,4-hexafluorobutane is dominated by free-radical reactions, typically initiated by heat or light. libretexts.orgyoutube.com The key to understanding these reactions lies in the bond dissociation energies (BDEs) of the C-H, C-C, and C-F bonds within the molecule. The initiation step of a radical reaction involves the homolytic cleavage of the weakest bond to form two radicals. libretexts.org

In general, C-H bonds are significantly weaker than C-F bonds. quora.comchemguideforcie.co.uk This difference dictates that radical abstraction by species like a halogen radical (X•) will preferentially occur at a C-H bond rather than a C-F bond. The C-C bond strength is typically weaker than both C-H and C-F bonds and can also be a site for initial cleavage, especially at high temperatures.

The stability of the resulting carbon-centered radical intermediate is crucial. Radical stability follows the order: tertiary > secondary > primary > methyl. youtube.com In 1,1,1,2,3,4-hexafluorobutane, hydrogen abstraction can lead to several possible primary or secondary radicals. The presence of adjacent fluorine atoms can also influence radical stability. While highly electronegative, fluorine atoms possess lone pairs that can offer some stabilization to an adjacent radical center. masterorganicchemistry.com

The propagation phase of a radical reaction involves the newly formed alkyl radical reacting with another molecule. For instance, in a halogenation reaction, the fluoroalkyl radical would react with a halogen molecule (e.g., Cl₂) to form a halogenated product and a new halogen radical, continuing the chain reaction. youtube.com

Table 1: Representative Bond Dissociation Energies (BDE)

Bond Type Typical BDE (kJ/mol) Notes
C-F ~450 - 485 Very strong, making C-F bonds generally unreactive toward homolytic cleavage under typical conditions. quora.compearson.com
C-H (alkane) ~410 - 440 Weaker than C-F bonds, making them the primary sites for radical attack. quora.com

The high electronegativity of fluorine atoms creates significant polarity in the C-F bonds, rendering the carbon skeleton of 1,1,1,2,3,4-hexafluorobutane electron-deficient. This electronic characteristic strongly influences its susceptibility to substitution reactions.

Nucleophilic Substitution: The partial positive charges (δ+) on the carbon atoms bonded to fluorine make them theoretical targets for nucleophiles (electron-rich species). However, direct SN2-type displacement of a fluoride (B91410) ion (F⁻) is generally difficult because fluoride is a poor leaving group due to the strength of the C-F bond. chemguideforcie.co.uk Furthermore, the surrounding fluorine atoms can sterically hinder the approach of a nucleophile. Despite these challenges, nucleophilic substitution on polyfluorinated compounds can occur, particularly under harsh conditions such as with strong nucleophiles at high temperatures. mines.edunih.gov For example, studies on other per- and polyfluoroalkyl substances (PFAS) show that nucleophiles like the hydroxide (B78521) ion (OH⁻) can promote defluorination under hydrothermal conditions. mines.edu

Electrophilic Substitution: Electrophilic attack on an alkane (a reaction involving an electron-deficient species) is inherently difficult due to the lack of available electrons in sigma bonds. wikipedia.org In highly fluorinated alkanes like 1,1,1,2,3,4-hexafluorobutane, this difficulty is exacerbated. The strong inductive electron-withdrawing effect of the six fluorine atoms significantly reduces the electron density of the C-H bonds, deactivating them towards attack by electrophiles. Therefore, electrophilic aliphatic substitution is not a significant reaction pathway for this class of compounds under normal conditions. researchgate.net

Thermal Decomposition and Pyrolysis Mechanisms

The thermal stability of hydrofluorocarbons is intrinsically linked to the bond dissociation energies of their constituent bonds. The C-F bond is exceptionally strong, imparting considerable thermal stability to fluorinated compounds. umd.edu However, at sufficiently high temperatures, decomposition will occur.

Kinetic and mechanistic studies on related HFCs show that the initial step in thermal decomposition is typically the cleavage of the weakest bond in the molecule. consensus.app For 1,1,1,2,3,4-hexafluorobutane, this would likely be a C-C bond, followed by C-H bond cleavage, as these are weaker than the C-F bonds. The process is a complex chain reaction involving various radical intermediates.

The pyrolysis of hydrofluorocarbons leads to a complex mixture of smaller molecules through radical-mediated fragmentation, elimination, and recombination reactions. copalliance.orggreen-cooling-initiative.org In high-temperature environments, 1,1,1,2,3,4-hexafluorobutane is expected to decompose into a variety of smaller stable and radical species.

Based on studies of other fluorinated alkanes and polymers, the primary decomposition pathways likely involve:

C-C Bond Scission: Cleavage of the carbon backbone to produce smaller fluorinated alkyl radicals (e.g., •CF₃, •CHF₂, C₂H₂F₃•).

HF Elimination: A common pathway where a fluorine atom from one carbon and a hydrogen atom from an adjacent carbon are eliminated to form hydrogen fluoride (HF) and a fluoroalkene. purdue.edu

Radical Recombination: The smaller radical fragments can recombine to form a variety of new products.

In the presence of oxygen (oxidative pyrolysis), the product slate becomes more complex and can include carbonyl fluorides (e.g., COF₂), trifluoroacetyl fluoride, and carbon dioxide, in addition to HF. turi.org The presence of water vapor can further influence the products, for instance by converting carbonyl fluoride into hydrogen fluoride and carbon dioxide. turi.org

Table 2: Plausible Thermal Decomposition Products of Hexafluorobutane Systems

Condition Plausible Byproducts Formation Pathway
Inert Atmosphere (Pyrolysis) Hydrogen fluoride (HF), Fluoroalkenes (e.g., C₄H₃F₅), Smaller fluoroalkanes (e.g., CF₄, C₂H₂F₄), Trifluoromethane (CHF₃) β-elimination, C-C bond scission, Radical recombination

Note: This table is illustrative and based on the expected reactivity and analogy with other fluorinated compounds, as specific byproduct studies for Butane (B89635), 1,1,1,2,3,4-hexafluoro- are not available.

Reactions with Atmospheric Constituents and Oxidizing Agents

The atmospheric lifetime of Butane, 1,1,1,2,3,4-hexafluoro- is primarily determined by its reaction with atmospheric oxidants. The presence of C-H bonds in the molecule makes it susceptible to attack by hydroxyl radicals (•OH), which are ubiquitous in the troposphere.

Hydroxyl Radical (•OH) Initiated Oxidation

The primary degradation pathway for Butane, 1,1,1,2,3,4-hexafluoro- in the atmosphere is initiated by its reaction with the hydroxyl radical. noaa.gov This reaction involves the abstraction of a hydrogen atom from one of the carbon atoms, leading to the formation of a fluoroalkyl radical and a water molecule.

CF₃CHFCHFCF₂H + •OH → CF₃CHFCHFCF₂• + H₂O or CF₃CHFCHFCF₂H + •OH → CF₃C•FCHFCF₂H + H₂O

Halogen Atom (Cl, Br) Reactivity and Rate Constants

In addition to hydroxyl radicals, chlorine (Cl) and bromine (Br) atoms can also contribute to the atmospheric degradation of hydrofluorocarbons, particularly in marine or polluted environments where their concentrations can be significant. The reactions with Cl and Br atoms also proceed via hydrogen abstraction.

While specific rate constants for the reaction of Butane, 1,1,1,2,3,4-hexafluoro- with Cl and Br atoms have not been found in the reviewed literature, studies on other fluorinated alkanes and alkenes can provide an indication of their potential reactivity. For instance, the rate constants for the reaction of Cl atoms with various alkenes are on the order of 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. rsc.orgscispace.com However, the reactivity of saturated HFCs is generally lower. The high degree of fluorination in Butane, 1,1,1,2,3,4-hexafluoro- is expected to decrease the rate of reaction with halogen atoms compared to their non-fluorinated counterparts.

Atmospheric Degradation Pathways and Intermediate Formation

Following the initial hydrogen abstraction by •OH, the resulting fluoroalkyl radical will rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

CF₃CHFCHFCF₂• + O₂ → CF₃CHFCHFCF₂OO• CF₃C•FCHFCF₂H + O₂ → CF₃C(OO•)FCHFCF₂H

The subsequent fate of this peroxy radical is complex and can involve reactions with nitric oxide (NO), hydroperoxyl radicals (HO₂), or other peroxy radicals. These reactions lead to the formation of alkoxy radicals (RO•), which can then undergo further decomposition or reaction.

For example: CF₃CHFCHFCF₂OO• + NO → CF₃CHFCHFCF₂O• + NO₂

The resulting alkoxy radical is unstable and can decompose via C-C bond cleavage or react with O₂. A likely degradation pathway, by analogy with other HFCs like HFC-1234yf, involves the formation of carbonyl compounds. nih.gov For Butane, 1,1,1,2,3,4-hexafluoro-, this could lead to the formation of trifluoroacetaldehyde (B10831) (CF₃CHO) and other fluorinated aldehydes or ketones. These intermediates are themselves subject to further oxidation and photolysis. researchgate.netrsc.org

Ultimately, the atmospheric degradation of Butane, 1,1,1,2,3,4-hexafluoro- is expected to lead to the formation of smaller, more stable molecules. A significant end product of the atmospheric oxidation of many hydrofluorocarbons is trifluoroacetic acid (TFA), a persistent and water-soluble compound. nih.gov The formation of TFA from Butane, 1,1,1,2,3,4-hexafluoro- would be a significant environmental consideration due to its long-term fate in the hydrosphere.

Iv. Computational and Theoretical Chemistry of Butane, 1,1,1,2,3,4 Hexafluoro

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the three-dimensional structure and stability of molecules. These studies typically involve determining the most stable arrangements of atoms (conformers) and the precise geometric parameters that define the molecular structure.

Conformational Analysis and Energy Minima

Conformational analysis for a molecule like Butane (B89635), 1,1,1,2,3,4-hexafluoro- would involve the study of the molecule's energy as a function of the rotation around its single carbon-carbon bonds. This process identifies the lowest energy conformations, known as energy minima, which represent the most stable shapes of the molecule. For alkanes and their derivatives, staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance and torsional strain. The presence of multiple fluorine atoms would significantly influence the conformational landscape through steric and electrostatic interactions. However, specific energy minima calculations for Butane, 1,1,1,2,3,4-hexafluoro- are not available in the surveyed literature.

Bond Lengths, Bond Angles, and Dihedral Angles

The precise geometry of Butane, 1,1,1,2,3,4-hexafluoro- would be defined by its bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes, each defined by three atoms). These parameters are determined computationally by finding the geometry that corresponds to the lowest energy state. While general principles of chemistry can provide estimates for these values, specific computationally determined data for this molecule is not present in the available research.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to study the mechanisms of chemical reactions. It allows for the exploration of reaction pathways and the calculation of energy changes throughout a reaction.

Transition State Analysis and Activation Barriers

DFT calculations are instrumental in identifying the transition state of a reaction, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation barrier, a crucial factor in determining the rate of a reaction. Studies on similar fluorinated hydrocarbons often use DFT to model reactions such as dehydrofluorination or reactions with atmospheric radicals. Such analyses for Butane, 1,1,1,2,3,4-hexafluoro- would provide insight into its reactivity and stability, but specific transition state analyses and activation barrier data are not documented in the reviewed sources.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the intermolecular forces that govern the bulk properties of a substance, such as its boiling point and viscosity. An MD simulation of Butane, 1,1,1,2,3,4-hexafluoro- would model how individual molecules interact with each other in a liquid or gas phase, taking into account forces like van der Waals interactions and dipole-dipole interactions. Such simulations are crucial for understanding the macroscopic behavior of the compound. However, specific molecular dynamics studies focusing on the intermolecular interactions of Butane, 1,1,1,2,3,4-hexafluoro- were not found in the reviewed scientific literature.

Development of Predictive Models for Reactivity and Stability

Comprehensive searches for dedicated predictive models detailing the reactivity and stability of Butane, 1,1,1,2,3,4-hexafluoro- have not yielded specific research findings, such as quantitative structure-activity relationship (QSAR) models, detailed molecular dynamics simulations, or extensive quantum chemical calculations focused solely on this particular isomer. The scientific literature provides more extensive data on other isomers of hexafluorobutane, such as 1,1,1,4,4,4-hexafluorobutane (B1607238), or on related fluorinated hydrocarbons.

Theoretical and computational chemistry offers a powerful framework for developing such predictive models. These models are crucial for understanding the behavior of chemical compounds, estimating their properties without the need for extensive experimental work, and guiding the design of new molecules with desired characteristics. The development of these models typically involves a combination of quantum chemical calculations to understand electronic structure and reactivity, and molecular dynamics simulations to explore conformational landscapes and stability over time.

For fluorinated butanes in general, predictive models of reactivity often focus on parameters such as bond dissociation energies (BDEs), which indicate the energy required to break a specific bond. Lower BDE values for C-H or C-C bonds can suggest potential sites for radical attack or thermal decomposition, which are key aspects of chemical reactivity. For instance, the reactivity of fluorinated compounds in atmospheric chemistry is often predicted based on their reaction rates with hydroxyl radicals, and these rates can be estimated using computational models that calculate the activation energies for hydrogen abstraction.

While specific data tables and detailed research findings for Butane, 1,1,1,2,3,4-hexafluoro- are not available in the public domain, the principles for developing predictive models are well-established. Future computational studies on this specific isomer would likely employ density functional theory (DFT) or higher-level ab initio methods to calculate its structural parameters, vibrational frequencies, and the energies of various conformers and transition states for decomposition or reaction pathways. Such studies would be invaluable for building a comprehensive understanding of its chemical behavior.

V. Environmental Behavior and Atmospheric Chemistry of Butane, 1,1,1,2,3,4 Hexafluoro

Atmospheric Lifetime and Degradation Processes

The atmospheric lifetime of a compound is a critical factor in assessing its environmental impact, including its potential to contribute to global warming. For fluorinated compounds like Butane (B89635), 1,1,1,2,3,4-hexafluoro-, this lifetime is primarily controlled by its rate of reaction with atmospheric oxidants.

It's important to note that while direct photolysis is not a major degradation pathway, the fluorination of some organic molecules can lead to a shift in their UV absorption, potentially making them susceptible to photolysis at lower altitudes. mdpi.com However, for saturated alkanes like Butane, 1,1,1,2,3,4-hexafluoro-, this effect is less pronounced. The reaction with other atmospheric radicals, such as chlorine atoms (Cl), can also contribute to the degradation of some organic compounds, particularly in marine or polluted environments, but the reaction with OH radicals is generally the dominant loss process for HFCs in the global troposphere. nih.gov

Table 1: Atmospheric Lifetime and Degradation Parameters

Parameter Value Reference
Primary Degradation Pathway Reaction with OH radicals unfccc.intnih.gov
Susceptibility to Direct Photolysis Low mdpi.com

The Tropospheric Ozone Formation Potential (OFP) of a volatile organic compound (VOC) is a measure of its ability to contribute to the formation of ground-level ozone, a major component of smog. researchgate.net This potential is largely dependent on the rate and mechanism of the compound's reaction with OH radicals. Compounds with higher reactivity towards OH radicals tend to have a higher OFP.

For fluorinated alkanes, the reactivity with OH radicals is generally lower than that of their non-fluorinated counterparts. This is because the strong electron-withdrawing effect of fluorine atoms can deactivate the molecule towards electrophilic attack by OH radicals. As such, the OFP of Butane, 1,1,1,2,3,4-hexafluoro- is expected to be low. Specific reactivity metrics, such as the Maximum Incremental Reactivity (MIR) scale, are used to quantify the ozone-forming potential of individual VOCs. While no specific MIR value for Butane, 1,1,1,2,3,4-hexafluoro- was found, the general trend for highly fluorinated alkanes is a low OFP.

Table 2: Ozone Formation Potential and Reactivity

Metric Expected Value Rationale
Tropospheric Ozone Formation Potential (OFP) Low Lower reactivity with OH radicals due to fluorine substitution.
Reactivity with OH radicals Slower than non-fluorinated butanes Deactivating effect of fluorine atoms.

Transport and Distribution in Atmospheric Compartments

Once released into the atmosphere, the transport and distribution of Butane, 1,1,1,2,3,4-hexafluoro- are governed by atmospheric dynamics. Due to its expected long atmospheric lifetime, it has the potential for long-range transport and can become well-mixed throughout the troposphere. diva-portal.orgcopernicus.org This means that emissions in one region can lead to its presence in remote areas, far from the original source. pops.int The distribution in different atmospheric compartments, such as the troposphere and stratosphere, depends on its atmospheric lifetime and the efficiency of transport processes between these layers. unfccc.intniwa.co.nz Compounds with very long lifetimes can eventually be transported to the stratosphere.

Environmental Persistence and Transformation Products

The persistence of a chemical in the environment is a significant concern, as it can lead to long-term exposure and potential for unforeseen effects. numberanalytics.com The stability of the chemical bonds within a molecule is a primary factor determining its environmental persistence. alfa-chemistry.commdpi.com

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. alfa-chemistry.combluefrogscientific.com This exceptional strength imparts a high degree of chemical and thermal stability to fluorinated compounds, making them resistant to degradation. alfa-chemistry.comcolorado.edu This stability is a key reason for the persistence of many fluorinated compounds in the environment. numberanalytics.commdpi.com The C-F bonds in Butane, 1,1,1,2,3,4-hexafluoro- are not susceptible to hydrolysis or attack by most common environmental reagents. alfa-chemistry.com While microbial degradation is a significant breakdown pathway for many organic pollutants, the C-F bond is generally resistant to enzymatic cleavage, contributing to the low biodegradability of highly fluorinated compounds. nih.gov

Table 3: Stability of Carbon-Fluorine Bond

Property Description Reference
Bond Dissociation Energy High alfa-chemistry.com
Chemical Inertness Resistant to oxidation, hydrolysis, and thermal degradation. alfa-chemistry.com
Biodegradability Low nih.gov

When Butane, 1,1,1,2,3,4-hexafluoro- does eventually degrade in the atmosphere through reaction with OH radicals, the process is initiated by the abstraction of a hydrogen atom. This leads to the formation of a fluoroalkyl radical, which then undergoes a series of reactions in the presence of oxygen and nitrogen oxides. nih.gov The ultimate degradation products will depend on the specific reaction pathways. For other fluorinated alkanes, the atmospheric degradation can lead to the formation of smaller fluorinated compounds, such as trifluoroacetic acid (TFA), which is highly persistent in the environment. The degradation of other fluorinated compounds has been shown to produce various smaller fluorinated molecules. ehu.es For instance, the degradation of (E)-1,1,1,4,4,4-hexafluorobut-2-ene can lead to the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) through reaction with bromine. beilstein-journals.orgsemanticscholar.org While the specific degradation products of Butane, 1,1,1,2,3,4-hexafluoro- were not detailed in the search results, it is plausible that its atmospheric oxidation could lead to the formation of persistent fluorinated carbonyls and acids.

Vi. Advanced Analytical Methodologies for Butane, 1,1,1,2,3,4 Hexafluoro

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating and quantifying components within a mixture. For volatile fluorinated compounds like HFCs, gas chromatography is the technique of choice.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of hydrofluorocarbons in various matrices, including atmospheric samples. nasa.govun.orgunep.org This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

For a compound like Butane (B89635), 1,1,1,2,3,4-hexafluoro-, a typical GC-MS analysis would involve introducing a gaseous or vaporized sample into a GC column. The separation would be based on the compound's boiling point and its interaction with the column's stationary phase. Following separation, the molecule would be ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that allows for its unambiguous identification and quantification.

However, specific retention times, column types, and optimized GC-MS method parameters for the routine analysis of Butane, 1,1,1,2,3,4-hexafluoro- are not extensively detailed in the available scientific literature. General methods for monitoring HFCs often utilize advanced instrumentation, including preconcentration systems, to detect trace amounts in the atmosphere. nasa.gov

High-Resolution Gas Chromatography (HRGC), which utilizes capillary columns, offers significantly higher separation efficiency compared to packed columns. This is crucial for resolving complex mixtures of isomers or compounds with similar boiling points, a common scenario in the analysis of industrial fluorochemicals and their atmospheric byproducts.

The application of HRGC would be essential to separate Butane, 1,1,1,2,3,4-hexafluoro- from its other isomers, such as HFC-356mff (1,1,1,4,4,4-hexafluorobutane), which may be present as impurities or co-products. While HRGC is a standard and necessary technique for this purpose, specific studies detailing its application and the resulting high-resolution chromatograms for HFC-356mcf are not presently found in peer-reviewed journals.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups of chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. For fluorinated compounds, ¹⁹F-NMR is particularly powerful. It provides information on the number and electronic environment of fluorine atoms in a molecule, and through coupling constants, reveals the connectivity between different fluorine and hydrogen atoms.

For Butane, 1,1,1,2,3,4-hexafluoro- (CF₃CHFCH₂CHF₂), a ¹⁹F-NMR spectrum would be expected to show distinct signals for the -CF₃ group and the two different -CHF- environments, with characteristic splitting patterns due to H-F and F-F couplings. Despite its utility, specific ¹⁹F-NMR or ¹H-NMR spectral data, including chemical shifts and coupling constants, for Butane, 1,1,1,2,3,4-hexafluoro- are not available in the surveyed literature.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds. For Butane, 1,1,1,2,3,4-hexafluoro-, the IR spectrum would be dominated by strong absorption bands corresponding to the C-F bond stretching vibrations. C-H stretching and bending vibrations would also be present.

While general studies have used IR spectroscopy to investigate properties of halocarbons, a specific, published IR spectrum for Butane, 1,1,1,2,3,4-hexafluoro- with assigned absorption frequencies is not readily accessible. dtic.milnoaa.gov

Mass spectrometry (MS) provides two critical pieces of information for structural analysis: the molecular weight of the compound from the molecular ion peak (M⁺) and its fragmentation pattern, which offers clues about the molecule's structure. When a molecule is ionized in the mass spectrometer (commonly by electron impact), it forms a molecular ion that can break down into smaller, characteristic fragment ions.

The mass spectrum of Butane, 1,1,1,2,3,4-hexafluoro- would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of fluorine atoms, HF, and various carbon-based fragments (e.g., CF₃, CHF₂). This pattern serves as a "fingerprint" for the compound. Although GC-MS is used for general HFC monitoring, a detailed analysis of the specific fragmentation pathways and a reference mass spectrum for Butane, 1,1,1,2,3,4-hexafluoro- are not published in the available scientific literature.

Advanced Detection and Monitoring Strategies

Advanced strategies for the detection of volatile fluorinated compounds like Butane, 1,1,1,2,3,4-hexafluoro- are centered on maximizing sensitivity and selectivity. This is typically achieved by coupling a high-resolution separation technique, such as gas chromatography (GC), with a sensitive detection method, like mass spectrometry (MS). innovatechlabs.comtandfonline.com The success of these analyses hinges on the initial sample preparation and extraction, which must efficiently transfer the volatile analyte from its matrix into the analytical instrument.

Headspace analysis is a preferred method for the analysis of volatile organic compounds (VOCs) and semi-volatile organic compounds in solid or liquid samples. innovatechlabs.comimpactanalytical.com This technique analyzes the gas phase in equilibrium with the sample, which is sealed in a vial. youtube.com By introducing only the vapor phase into the chromatograph, it avoids the injection of non-volatile matrix components that can contaminate the system and complicate the analysis. innovatechlabs.comtandfonline.com This is particularly useful for complex samples where direct injection is challenging. innovatechlabs.com

Static Headspace Analysis: In static headspace analysis, a sample is placed in a sealed vial and heated to allow volatile components, such as Butane, 1,1,1,2,3,4-hexafluoro-, to partition into the gas phase above the sample. innovatechlabs.com Once equilibrium is reached, a portion of the headspace gas is injected into the GC-MS system for separation and detection. innovatechlabs.comtandfonline.com This method is effective for screening and quantifying VOCs in various matrices, including environmental pollutants and industrial chemicals. innovatechlabs.comnih.gov The key parameters influencing the efficiency of static headspace extraction are temperature, incubation time, and sample volume, which must be optimized for each specific analyte and matrix. tandfonline.com For instance, in the analysis of related volatile hydrocarbons like butane in blood, samples are incubated to allow the analytes to move into the headspace before injection into the GC-MS. oup.com

Dynamic Headspace Analysis: Dynamic headspace analysis, also known as purge-and-trap, involves passing an inert gas through the sample. This gas strips the volatile compounds from the matrix, which are then collected on a sorbent trap. The trap is subsequently heated rapidly to desorb the concentrated analytes into the GC system. This technique is more sensitive than static headspace as it can process a larger sample volume and concentrate the analytes, making it suitable for trace-level detection. For some applications, preconcentration can be achieved using cold trapping on a sorbent followed by flash desorption. oup.com

The choice between static and dynamic headspace techniques depends on the required sensitivity and the concentration of the target analyte. innovatechlabs.com Headspace analysis is highly versatile and can be applied to liquids, solids, and slurries. innovatechlabs.com

Table 1: Comparison of Headspace Extraction Techniques

Feature Static Headspace Dynamic Headspace (Purge-and-Trap)
Principle Analysis of the gas phase in equilibrium with the sample in a sealed vial. innovatechlabs.com Volatiles are purged from the sample by an inert gas and trapped on a sorbent. oup.com
Sensitivity Lower; suitable for higher concentration samples. innovatechlabs.com Higher; concentrates analytes, ideal for trace analysis. oup.com
Complexity Simpler, less sample handling. innovatechlabs.com More complex, involves purging, trapping, and desorption steps.
Common Use Quality control, screening for residual solvents, flavor/fragrance analysis. innovatechlabs.comnih.gov Environmental monitoring, trace contaminant analysis.
Instrumentation Standard GC with a headspace autosampler. tandfonline.comimpactanalytical.com Requires a dedicated purge-and-trap system in addition to GC.

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.netyoutube.com This technique is particularly valuable in gas chromatography to enhance volatility, improve thermal stability, or increase detector response. youtube.comlibretexts.org

For halogenated compounds, derivatization is often employed to attach a chemical group (an electrophore) that significantly enhances the response of an electron-capture detector (ECD). nih.govoup.com The ECD is highly sensitive to compounds containing electronegative atoms like halogens. nih.gov While Butane, 1,1,1,2,3,4-hexafluoro- already contains fluorine atoms, its saturated alkane structure makes it chemically inert and resistant to common derivatization reactions. Saturated fluoroalkanes lack the active hydrogen atoms found in functional groups like alcohols, amines, or carboxylic acids, which are the typical sites for derivatization reactions such as silylation, acylation, or alkylation. libretexts.orggcms.cz

However, in the broader context of analyzing fluorinated organic compounds, derivatization is a critical tool, especially for those that possess a reactive functional group. For example, perfluorinated carboxylic acids (PFCAs) are often derivatized before GC-MS analysis. tntech.edunih.gov Common strategies involve esterification to convert the polar carboxylic acid group into a more volatile and less polar ester. youtube.com

Acylation and Alkylation: Acylation involves introducing an acyl group, often a fluorinated one, to compounds with hydroxyl, thiol, or amino groups. libretexts.orggcms.cz Reagents like pentafluoropropionic anhydride (B1165640) (PFAA) or trifluoroacetic anhydride (TFAA) react with these functional groups to form stable, highly volatile derivatives that are extremely sensitive to ECD. libretexts.org Similarly, alkylation using reagents like pentafluorobenzyl bromide (PFB-Br) can derivatize acidic compounds, alcohols, and phenols, attaching a pentafluorobenzyl group that provides a strong ECD signal. libretexts.orgoup.com

While these specific reactions are not directly applicable to the saturated backbone of Butane, 1,1,1,2,3,4-hexafluoro-, they are fundamental in the analysis of its potential precursors or degradation products that may contain such functional groups. The presence of fluorine atoms in the derivatizing agent itself can significantly boost the detectability of trace-level analytes. libretexts.org

Table 2: Common Derivatization Reagents for GC-ECD Analysis of Compounds with Active Hydrogens

Reagent Class Example Reagent Target Functional Groups Purpose
Acylating Agents Pentafluoropropionic Anhydride (PFAA) Alcohols, Amines, Phenols Forms stable, volatile derivatives with high ECD response. libretexts.orggcms.cz
Trifluoroacetic Anhydride (TFAA) Alcohols, Amines, Phenols Increases volatility and ECD sensitivity. libretexts.org
Alkylating Agents Pentafluorobenzyl Bromide (PFB-Br) Carboxylic Acids, Alcohols, Phenols, Thiols Adds a strongly electron-capturing PFB group. libretexts.orgoup.com
Silylating Agents N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Alcohols, Carboxylic Acids, Amines Replaces active hydrogens with a TMS group to increase volatility and stability. youtube.com

Viii. Regulatory and Policy Implications in Chemical Research

Scientific Basis for Environmental Classification of Fluorinated Hydrocarbons

A volatile organic compound (VOC) is a carbon-containing compound that participates in atmospheric photochemical reactions. acs.org Regulatory bodies like the U.S. Environmental Protection Agency (EPA) may exempt compounds from this definition if they are found to have negligible photochemical reactivity. acs.org This determination is crucial as it dictates the handling and emission regulations for a given substance.

The assessment of photochemical reactivity is a key factor. For fluorinated hydrocarbons, this often involves measuring the rate constant for the reaction of the compound with the hydroxyl (OH) radical, which is a primary driver of atmospheric oxidation. Compounds that are less reactive than ethane (B1197151) may be deemed negligibly reactive and thus suitable for VOC exemption. umweltbundesamt.de

Another critical metric is the Maximum Incremental Reactivity (MIR), which quantifies the amount of ozone formed per unit of a VOC added to a specific atmospheric model. For instance, isomers of hexafluorobutene, such as HFO-1336mzz(E) and HFO-1336mzz-Z, have been evaluated for their VOC status. The EPA has exempted these compounds from the VOC definition due to their low reactivity compared to ethane.

Table 1: Reactivity and VOC Status of Representative Hexafluorobutenes

Compound CAS Number MIR (g O₃/g VOC) Status
(Z)-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz-Z) 692-49-9 0.04 VOC-Exempt
(E)-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz(E)) 66711-86-2 0.011 VOC-Exempt

This table showcases data for hexafluorobutene isomers to illustrate the VOC assessment process due to the lack of specific data for Butane (B89635), 1,1,1,2,3,4-hexafluoro-.

Future Research Directions in Sustainable Fluorinated Chemistry

The field of fluorinated chemistry is undergoing a significant shift towards sustainability, driven by regulatory pressures and growing environmental awareness. Future research is focused on several key areas:

Green Fluorination Methods: A primary goal is to move away from hazardous traditional fluorinating agents like hydrogen fluoride (B91410) (HF) gas. numberanalytics.com Research is exploring the direct use of the mineral fluorspar (CaF₂) as a fluorine source, which would bypass the energy-intensive and dangerous production of HF. numberanalytics.com Other emerging techniques include electrochemical and photochemical fluorination, which can offer milder and more selective reaction conditions. mdpi.comox.ac.uk

Fluorine Recycling and Circular Economy: Given that the primary source of fluorine, fluorspar, is a finite mineral resource, developing methods to recover and recycle fluorine from waste streams is critical. rsc.org Recent breakthroughs have demonstrated the ability to break down "forever chemicals" like PFAS and recover the fluoride for reuse in synthesizing new fluorochemicals, a key step towards a circular fluorine economy. rsc.org

Design of Benign Fluorinated Compounds: The focus is on creating molecules that are effective for their intended application but degrade into harmless substances in the environment. This involves carefully designing molecules with built-in degradation pathways, avoiding the extreme persistence associated with many current fluorinated compounds.

Development of Non-Fluorinated Alternatives: In some applications, research is aimed at finding completely fluorine-free alternatives that can match the performance of fluorinated compounds. This includes the development of natural surfactants to replace fluorosurfactants and new materials for applications traditionally reliant on fluoropolymers.

This forward-looking research aims to ensure that the unique benefits of fluorinated compounds can be harnessed in a safe and environmentally sustainable manner. numberanalytics.commdpi.com

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